

# 6-(1H-imidazol-1-yl)nicotinic acid molecular structure and formula

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **6-(1H-imidazol-1-yl)nicotinic acid**

Cat. No.: **B1308111**

[Get Quote](#)

## An In-depth Technical Guide to 6-(1H-imidazol-1-yl)nicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the molecular structure, chemical properties, synthesis, and potential biological relevance of **6-(1H-imidazol-1-yl)nicotinic acid**. The information is intended to serve as a foundational resource for researchers in medicinal chemistry, pharmacology, and drug development.

## Molecular Structure and Chemical Formula

**6-(1H-imidazol-1-yl)nicotinic acid** is a heterocyclic compound featuring a pyridine ring substituted with a carboxylic acid group at the 3-position and an imidazole ring at the 6-position. This arrangement makes it a derivative of the essential vitamin B3, nicotinic acid.

The core molecular details are summarized below.

Identifier	Value	Source
Chemical Formula	C <sub>9</sub> H <sub>7</sub> N <sub>3</sub> O <sub>2</sub>	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	189.17 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
CAS Number	216955-75-8	<a href="#">[2]</a>
SMILES String	OC(=O)c1ccc(nc1)-n2ccnc2	<a href="#">[1]</a>
InChI Key	HHWABXGAQNCVFW-UHFFFAOYSA-N	<a href="#">[1]</a>
InChI String	1S/C9H7N3O2/c13-9(14)7-1-2-8(11-5-7)12-4-3-10-6-12/h1-6H,(H,13,14)	<a href="#">[1]</a>

## Physicochemical and Spectral Data

Detailed experimental physicochemical and spectral data for **6-(1H-imidazol-1-yl)nicotinic acid** are not widely available in published literature. Commercial suppliers note that the product is provided for early discovery research and analytical data is not routinely collected. The compound is known to be a solid at room temperature.[\[1\]](#)

For context, properties of the parent compound, nicotinic acid, are provided.

Property	6-(1H-imidazol-1-yl)nicotinic acid	Nicotinic Acid (for comparison)
Physical Form	Solid <a href="#">[1]</a>	White crystalline powder
Melting Point	Data not available	236-239 °C
Solubility	Data not available	Water-soluble
pKa	Data not available	4.85 (carboxylic acid)
<sup>1</sup> H NMR Data	Data not available	See reference spectra <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
<sup>13</sup> C NMR Data	Data not available	See reference databases
IR Spectral Data	Data not available	See reference spectra <a href="#">[6]</a>

# Experimental Protocols: Synthesis

A direct, published protocol for the synthesis of **6-(1H-imidazol-1-yl)nicotinic acid** is not readily available. However, its synthesis can be logically achieved via a two-step process involving a nucleophilic aromatic substitution to form the aldehyde intermediate, followed by a standard oxidation. The following protocol is a representative procedure based on common synthetic methods for analogous compounds.

## Step 1: Synthesis of 6-(1H-imidazol-1-yl)nicotinaldehyde (Intermediate)

This step involves the coupling of imidazole with a halogenated nicotinaldehyde.

- Reagents & Setup:

- 6-Chloronicotinaldehyde (1.0 equiv.)
- Imidazole (1.2 equiv.)
- Anhydrous Potassium Carbonate ( $K_2CO_3$ ) (2.0 equiv.)
- Anhydrous N,N-Dimethylformamide (DMF)
- Flame-dried round-bottom flask with reflux condenser and magnetic stirrer, under a nitrogen atmosphere.

- Protocol:

- To the reaction flask, add 6-chloronicotinaldehyde, imidazole, and anhydrous potassium carbonate.
- Flush the system with dry nitrogen.
- Add anhydrous DMF via syringe and begin vigorous stirring.
- Heat the reaction mixture to 100°C using an oil bath.
- Maintain the temperature and stirring for 16 hours.

- Monitor the reaction progress by Thin-Layer Chromatography (TLC), observing the consumption of the starting material.
- Upon completion, cool the mixture to room temperature.
- Pour the reaction mixture into cold water and stir.
- Extract the aqueous mixture multiple times with Ethyl Acetate.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to yield 6-(1H-imidazol-1-yl)nicotinaldehyde.

#### Step 2: Oxidation to **6-(1H-imidazol-1-yl)nicotinic acid** (Proposed)

This step utilizes a standard oxidation method, such as the Pinnick oxidation, which is highly effective for converting aldehydes to carboxylic acids without affecting other sensitive functional groups.

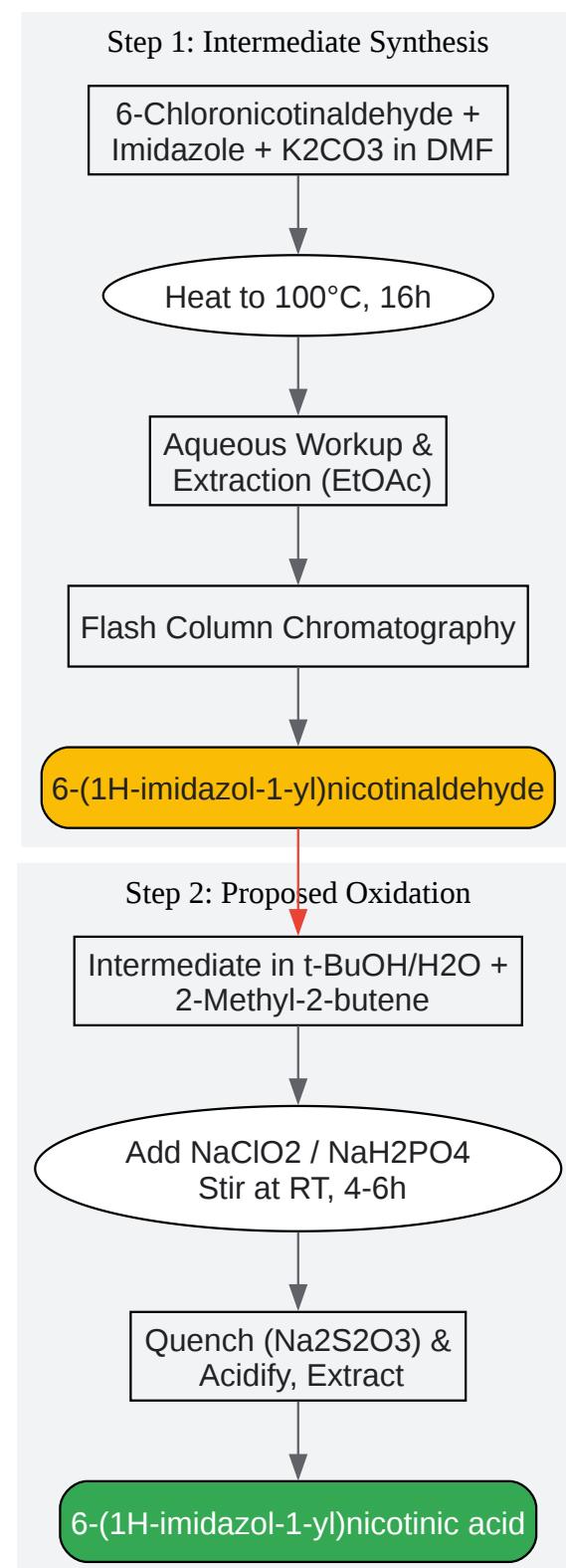
- Reagents & Setup:

- 6-(1H-imidazol-1-yl)nicotinaldehyde (1.0 equiv.)
- Sodium chlorite ( $\text{NaClO}_2$ ) (1.5 equiv.)
- Sodium dihydrogen phosphate ( $\text{NaH}_2\text{PO}_4$ ) (1.5 equiv.)
- 2-Methyl-2-butene (5.0 equiv.)
- tert-Butanol (t-BuOH) and water as solvent.
- Reaction flask with magnetic stirrer at room temperature.

- Protocol:

- Dissolve 6-(1H-imidazol-1-yl)nicotinaldehyde in a mixture of t-BuOH and water.

- Add 2-methyl-2-butene, which serves as a chlorine scavenger.
- In a separate flask, prepare an aqueous solution of sodium chlorite and sodium dihydrogen phosphate.
- Add the sodium chlorite solution dropwise to the aldehyde solution at room temperature.
- Stir the reaction for 4-6 hours, monitoring by TLC.
- Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
- Acidify the mixture to pH ~3-4 with dilute HCl.
- Extract the product with a suitable organic solvent (e.g., Ethyl Acetate).
- Dry the combined organic layers, filter, and concentrate to yield the final product, **6-(1H-imidazol-1-yl)nicotinic acid**.



## Hypothesized Adipocyte Signaling Pathway (via HCA2)

6-(1H-imidazol-1-yl)nicotinic Acid  
(Hypothesized Ligand)

Binds

HCA2 (GPR109A)  
Receptor

Gi/o Protein  
Activation

Inhibits

Adenylate Cyclase  
(Inhibited)

↓ cAMP Levels

Inhibits  
Activation

Protein Kinase A (PKA)  
(Inactive)

Prevents  
Phosphorylation

Hormone-Sensitive Lipase (HSL)  
(Dephosphorylated/Inactive)

↓ Triglyceride Lipolysis

↓ Free Fatty Acid Release

[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. scbt.com [scbt.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Human Metabolome Database:  $^1\text{H}$  NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0001488) [hmdb.ca]
- 5. Nicotinic acid(59-67-6)  $^1\text{H}$  NMR spectrum [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [6-(1H-imidazol-1-yl)nicotinic acid molecular structure and formula]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1308111#6-1h-imidazol-1-yl-nicotinic-acid-molecular-structure-and-formula>

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)